Noribogaine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 274275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

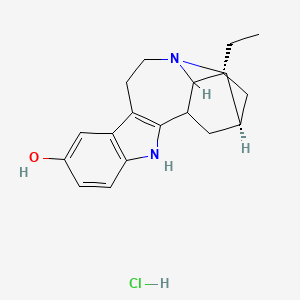

Molecular Formula |

C19H25ClN2O |

|---|---|

Molecular Weight |

332.9 g/mol |

IUPAC Name |

(15S,17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol;hydrochloride |

InChI |

InChI=1S/C19H24N2O.ClH/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18;/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3;1H/t11-,12+,16?,19?;/m0./s1 |

InChI Key |

BFLJLOKFWZLUTR-STGWVFMRSA-N |

Isomeric SMILES |

CC[C@@H]1C[C@H]2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O.Cl |

Canonical SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Neuropharmacology of Noribogaine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Noribogaine (B1226712), the primary active metabolite of the psychoactive alkaloid ibogaine (B1199331), is a compound of significant interest for its potential therapeutic applications in substance use disorders.[1] Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems, sets it apart from conventional addiction therapies. This technical guide provides an in-depth analysis of the mechanism of action of noribogaine hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling pathways. Noribogaine's multifaceted mechanism, including its unique biased agonism at the kappa-opioid receptor, potent serotonin (B10506) reuptake inhibition, and modulation of neurotrophic factor expression, underscores its potential as a novel pharmacotherapy for addiction.

Core Pharmacological Actions

Noribogaine's therapeutic effects are believed to stem from its simultaneous interaction with several key targets within the central nervous system. Unlike its parent compound, ibogaine, noribogaine exhibits a distinct and, in some cases, more potent activity profile at these sites.

Opioid Receptor Modulation

Noribogaine demonstrates a higher affinity for opioid receptors compared to ibogaine.[2] Its interaction is most pronounced at the kappa- and mu-opioid receptors.

Biased Agonism at the Kappa-Opioid Receptor (KOR): A pivotal aspect of noribogaine's mechanism is its function as a G-protein biased agonist at the KOR.[3] It effectively activates the G-protein signaling pathway, which is associated with therapeutic effects like analgesia and anti-addiction properties, while only weakly recruiting the β-arrestin pathway, which is linked to dysphoria and other undesirable side effects.[1][3] This biased signaling may contribute to its potential anti-addictive properties without inducing the negative affective states associated with non-biased KOR agonists.[3]

Mu-Opioid Receptor (MOR) Interaction: The role of noribogaine at the MOR is complex and has been a subject of evolving research. While early studies suggested potential agonism, more recent functional assays indicate that noribogaine acts as a weak antagonist at the MOR.[4][5] It does not appear to produce classical MOR agonist effects such as analgesia on its own, but it has been shown to potentiate morphine-induced analgesia.[6][7]

Serotonin Transporter (SERT) Inhibition

Noribogaine is a potent inhibitor of the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels.[1][8] This action is thought to contribute to its mood-elevating and anti-craving effects.[9] Studies have shown that noribogaine interacts with SERT in a non-competitive manner, stabilizing the transporter in an inward-open conformation.[10][11]

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Similar to ibogaine, noribogaine functions as a weak antagonist at the NMDA receptor.[1][8] This action is implicated in the attenuation of withdrawal symptoms and the reduction of drug-seeking behaviors.[5] By modulating glutamatergic neurotransmission, noribogaine may help to "reset" neural circuits disrupted by chronic substance use.[12]

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism

Noribogaine acts as an antagonist at α3β4 nicotinic acetylcholine receptors.[8][13] This mechanism is particularly relevant to its potential application in treating nicotine (B1678760) addiction, as it has been shown to dose-dependently decrease nicotine self-administration in animal models.[14]

Upregulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF)

A significant and potentially long-lasting effect of noribogaine is its ability to increase the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the ventral tegmental area (VTA), a key region of the brain's reward circuitry.[8][15][16] GDNF is a neurotrophic factor that promotes the survival and function of dopamine (B1211576) neurons, which are often compromised by chronic drug use.[5] This neurotrophic effect may underlie the sustained anti-addictive properties of noribogaine.[15][17]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding noribogaine's binding affinities and functional activities at its primary molecular targets.

Table 1: Opioid Receptor Binding Affinities (Ki)

| Receptor | Noribogaine Ki (μM) | Ibogaine Ki (μM) | Reference(s) |

| Kappa (κ) | 0.96 ± 0.08 | 3.77 ± 0.81 | [2] |

| Mu (μ) | 2.66 ± 0.62 | 11.04 ± 0.66 | [2] |

| Delta (δ) | 24.72 ± 2.26 | > 100 | [2] |

Table 2: Functional Activity at Opioid Receptors

| Receptor/Pathway | Assay | Noribogaine Activity | Reference(s) |

| Kappa (κ) - G-protein activation | [35S]GTPγS Binding | Partial Agonist (EC50 = 9 μM, 75% efficacy of Dynorphin A) | [1][3][4] |

| Kappa (κ) - β-arrestin recruitment | PathHunter® β-arrestin Assay | Weak Partial Agonist (12% efficacy of Dynorphin A) | [1][3][4] |

| Kappa (κ) - β-arrestin antagonism | PathHunter® β-arrestin Assay | Antagonist (IC50 = 1 μM against Dynorphin A) | [1][3][4] |

| Mu (μ) - G-protein & β-arrestin | Functional Assays | Weak Antagonist (Ke = 20 μM) | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of noribogaine.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a ligand (noribogaine) for a specific receptor.

-

Objective: To quantify the affinity (Ki) of noribogaine for opioid receptors.

-

Materials:

-

Membrane preparations from cells expressing the target opioid receptor subtype (e.g., CHO-K1 cells expressing human KOR).

-

Radiolabeled ligand (e.g., [3H]U-69,593 for KOR, [3H]DAMGO for MOR).

-

This compound.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Aliquots of the cell membrane preparation are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of noribogaine.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from unbound radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of noribogaine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

[35S]GTPγS Functional Assays

This assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.

-

Objective: To determine the functional activity (agonism or antagonism) and potency (EC50) of noribogaine at opioid receptors.

-

Materials:

-

Membrane preparations from cells expressing the target opioid receptor.

-

[35S]GTPγS.

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

-

Procedure:

-

Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

-

Varying concentrations of noribogaine are added to the membrane preparation.

-

[35S]GTPγS is added to initiate the binding reaction.

-

The mixture is incubated at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Agonist activity is observed as an increase in [35S]GTPγS binding above basal levels. The EC50 is the concentration of noribogaine that produces 50% of the maximal response.

-

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key aspects of noribogaine's mechanism of action.

Conclusion

This compound presents a compelling and complex mechanism of action that distinguishes it from existing treatments for substance use disorders. Its ability to modulate multiple neurotransmitter systems, coupled with its unique biased agonism at the kappa-opioid receptor and its neurotrophic effects, provides a multi-pronged approach to addressing the neurobiological underpinnings of addiction. The quantitative data and experimental methodologies outlined in this guide offer a solid foundation for further research and development of noribogaine as a potential therapeutic agent. Continued investigation into its intricate pharmacology is crucial for unlocking its full therapeutic potential and for the development of safer and more effective treatments for addiction.

References

- 1. Noribogaine - Wikipedia [en.wikipedia.org]

- 2. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [scholarship.miami.edu]

- 5. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]

- 6. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of ibogaine and noribogaine on the antinociceptive action of mu-, delta- and kappa-opioid receptor agonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ibogaine How It Works Understanding Its Mechanisms of Action [roothealing.com]

- 13. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Noribogaine reduces nicotine self-administration in rats [pubmed.ncbi.nlm.nih.gov]

- 15. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits [frontiersin.org]

Synthesis of Noribogaine Hydrochloride from Ibogaine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of noribogaine (B1226712) hydrochloride from its parent compound, ibogaine (B1199331). The document details the core chemical transformation, purification methodologies, and analytical characterization of the final product. It is intended for an audience with a strong background in synthetic organic chemistry and pharmaceutical sciences.

Core Synthesis: O-Demethylation of Ibogaine

The principal psychoactive metabolite of ibogaine, noribogaine (12-hydroxyibogamine), is most commonly synthesized through the O-demethylation of ibogaine.[1][2] This process involves the cleavage of the methoxy (B1213986) group at the 12-position of the ibogaine molecule, replacing it with a hydroxyl group. The most established and widely cited method for this transformation utilizes boron tribromide (BBr₃) as the demethylating agent.[1]

Reaction Scheme:

Experimental Protocol: O-Demethylation of Ibogaine

This protocol is a synthesis of information from various sources describing the use of boron tribromide for the demethylation of aromatic ethers.[3][4]

Materials:

-

Ibogaine

-

Boron tribromide (BBr₃) solution (e.g., 1M in dichloromethane)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Methanol (MeOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon manifold)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve ibogaine in anhydrous dichloromethane.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of BBr₃: Slowly add a solution of boron tribromide (typically 2-3 molar equivalents) in anhydrous dichloromethane to the cooled ibogaine solution via a syringe or dropping funnel. The addition should be performed dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of methanol. This will decompose the excess BBr₃ and the boron-containing intermediates. Caution: This quenching process is highly exothermic and releases HBr gas.

-

Work-up:

-

Allow the quenched mixture to warm to room temperature.

-

Carefully neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude noribogaine free base.

-

Purification of Noribogaine

Purification of the crude noribogaine is crucial to remove unreacted ibogaine, which has a different pharmacological profile, and other reaction byproducts.[5] A combination of column chromatography and recrystallization is typically employed.

Experimental Protocol: Column Chromatography

Materials:

-

Crude noribogaine free base

-

Silica (B1680970) gel (for column chromatography)[6]

-

A suitable mobile phase (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine (B128534) to prevent tailing)

Procedure:

-

Column Preparation: Pack a glass chromatography column with a slurry of silica gel in the initial, least polar mobile phase.[7][8]

-

Sample Loading: Dissolve the crude noribogaine in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

-

Elution: Elute the column with the chosen mobile phase, gradually increasing the polarity.[9] Collect fractions and monitor them by TLC to identify those containing the pure noribogaine.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified noribogaine free base.

Conversion to Noribogaine Hydrochloride

For improved stability, handling, and bioavailability, the purified noribogaine free base is converted to its hydrochloride salt.

Experimental Protocol: Salt Formation

Materials:

-

Purified noribogaine free base

-

Anhydrous diethyl ether or isopropanol

-

A solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl)

Procedure:

-

Dissolution: Dissolve the purified noribogaine free base in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Precipitation: Slowly add a solution of hydrochloric acid in the chosen solvent to the noribogaine solution while stirring. The this compound will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield this compound as a solid.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound from ibogaine. Please note that yields can vary significantly based on the scale of the reaction and the purity of the starting materials.

| Step | Reagents & Conditions | Typical Yield (%) | Reference(s) |

| O-Demethylation | Ibogaine, BBr₃, Anhydrous DCM, -78 °C to RT | 70-90 | [3] |

| Purification | Silica Gel Column Chromatography | 80-95 (recovery) | [9] |

| Salt Formation | Noribogaine free base, HCl in ether/isopropanol | >95 | [3] |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

| Technique | Purpose | Expected Results | Reference(s) |

| ¹H NMR & ¹³C NMR | Structural Confirmation and Purity | Spectra consistent with the structure of this compound. | [10] |

| HPLC | Purity Assessment | A single major peak corresponding to noribogaine.[11][12] | [13] |

| LC-MS | Molecular Weight Confirmation | A molecular ion peak corresponding to the protonated molecule of noribogaine (m/z 297.4).[10][14][15] | [16][17] |

| GC-MS | Purity and Impurity Profiling | After derivatization, a major peak corresponding to noribogaine.[16][17][18] | [16] |

Signaling Pathways and Experimental Workflows

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound from ibogaine.

Caption: Workflow for Noribogaine HCl Synthesis.

Noribogaine's Biased Agonism at the Kappa-Opioid Receptor

Noribogaine acts as a biased agonist at the kappa-opioid receptor (KOR), preferentially activating the G-protein signaling pathway over the β-arrestin pathway.[19][20][21][22][23] This biased agonism is hypothesized to contribute to its therapeutic effects without inducing the dysphoria associated with conventional KOR agonists.

Caption: Noribogaine's Biased KOR Agonism.

Noribogaine's Interaction with the Serotonin (B10506) Transporter (SERT)

Noribogaine is a potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[2][24][25][26] This action increases the extracellular concentration of serotonin, which may contribute to the antidepressant and anti-craving effects of noribogaine.

Caption: Noribogaine's Inhibition of SERT.

Ibogaine's Interaction with the Dopamine (B1211576) Transporter (DAT)

Ibogaine interacts with the dopamine transporter (DAT), which clears dopamine from the synapse.[27][28][29] This interaction is complex and can lead to a modulation of dopamine signaling, which is thought to be a key mechanism in its anti-addictive properties.[30]

Caption: Ibogaine's Interaction with DAT.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 3. Ibogaine conversion to noribogaine - Iboga - Welcome to the DMT-Nexus [dmt-nexus.me]

- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 5. US8765737B1 - Methods and compositions for preparing and purifying noribogaine - Google Patents [patents.google.com]

- 6. column-chromatography.com [column-chromatography.com]

- 7. column-chromatography.com [column-chromatography.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Quantitation of ibogaine and 12-hydroxyibogamine in human plasma by liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. puzzlepiece.org [puzzlepiece.org]

- 13. bibliography.maps.org [bibliography.maps.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Determination of ibogaine and noribogaine in biological fluids and hair by LC-MS/MS after Tabernanthe iboga abuse Iboga alkaloids distribution in a drowning death case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Identification and quantification of the indole alkaloid ibogaine in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Research Portal [scholarship.miami.edu]

- 22. researchgate.net [researchgate.net]

- 23. scholars.nova.edu [scholars.nova.edu]

- 24. Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 25. beondibogaine.com [beondibogaine.com]

- 26. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Ibogaine How It Works Understanding Its Mechanisms of Action [roothealing.com]

- 28. The Mechanistic Basis for Noncompetitive Ibogaine Inhibition of Serotonin and Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The effects of ibogaine on dopamine and serotonin transport in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of noribogaine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noribogaine (B1226712), the primary active metabolite of the psychoactive alkaloid ibogaine (B1199331), is a compound of significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. Unlike its parent compound, noribogaine is generally considered non-hallucinogenic at therapeutic doses. Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems and its influence on neurotrophic factor expression, presents a unique mechanism of action. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for noribogaine hydrochloride (HCl). Quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Chemical Structure and Physicochemical Properties

Noribogaine, chemically known as 12-hydroxyibogamine (B1252449) or O-desmethylibogaine, is an indole (B1671886) alkaloid. It is formed in the body through the O-demethylation of ibogaine, a reaction primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1] The hydrochloride salt form of noribogaine enhances its stability and solubility for research and formulation purposes.[2]

The key physicochemical properties of noribogaine and its HCl salt are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₂₄N₂O (free base) C₁₉H₂₅ClN₂O (HCl salt)[2][3] |

| Molecular Weight | 296.41 g/mol (free base)[4] 332.87 g/mol (HCl salt)[2][3] |

| IUPAC Name | (1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-tetraen-7-ol hydrochloride[1] |

| CAS Number | 481-88-9 (free base) 110514-35-7 (HCl salt) |

| Appearance | White solid[2] |

| Solubility | Noribogaine HCl: - Saline: 32 mg/mL[5] - Water: 1-4 mg/mL[6] Noribogaine (base): - DMSO: Sparingly soluble (1-10 mg/mL)[7][8] |

| Storage Conditions | -20°C for long-term storage (months to years)[3][8] |

Pharmacology and Mechanism of Action

Noribogaine exhibits a complex, multi-target pharmacology that is distinct from its parent compound, ibogaine. Its anti-addictive properties are believed to stem from a combination of effects on opioid and serotonin (B10506) systems, as well as the upregulation of key neurotrophic factors.

Receptor Binding Profile

Noribogaine interacts with a variety of receptors and transporters. Notably, it displays a higher affinity for opioid receptors than ibogaine.[9] The binding affinities (Ki) and inhibitory concentrations (IC50) for key targets are summarized below.

| Target | Ligand/Assay | Ki (nM) | IC50 (nM) | Species |

| Opioid Receptors | ||||

| κ-Opioid Receptor (KOR) | [³H]U69,593 | 960 ± 80[1][9] | Bovine | |

| µ-Opioid Receptor (MOR) | [³H]DAMGO | 2660 ± 620[1][9] | Rat | |

| δ-Opioid Receptor (DOR) | [³H]DPDPE | 24720 ± 2260[1][9] | Rat | |

| Monoamine Transporters | ||||

| Serotonin Transporter (SERT) | [¹²⁵I]RTI-55 | 40.7 ± 11.6[7] | 180[10] | Human |

| Dopamine Transporter (DAT) | 2050[2] | 6760[2] | Human | |

| Norepinephrine Transporter (NET) | 39000[2] | Bovine | ||

| Other Targets | ||||

| NMDA Receptor | Weak Antagonist[2] | |||

| Sigma-2 (σ₂) Receptor | No significant binding[1][2] | |||

| hERG Potassium Channel | 1960[2] | 2860[2] | Human |

Biased Agonism at the Kappa-Opioid Receptor

A key feature of noribogaine's pharmacology is its biased agonism at the kappa-opioid receptor (KOR). It preferentially activates the G-protein signaling pathway while only weakly engaging the β-arrestin pathway.[1][5] This is significant because the β-arrestin pathway is associated with the dysphoric and aversive effects of other KOR agonists.[2][5] Noribogaine's bias may therefore contribute to its therapeutic potential without producing these undesirable side effects.[5]

-

G-protein pathway activation (GDP-GTP exchange): EC50 = 9 µM (75% efficacy of dynorphin (B1627789) A).[2][5]

-

β-arrestin pathway recruitment: 12% efficacy of dynorphin A.[2][5]

-

Functional antagonism of β-arrestin pathway: IC50 = 1 µM.[2][5]

Modulation of Neurotrophic Factors

Noribogaine and its parent compound, ibogaine, have been shown to increase the expression of crucial neurotrophic factors, including Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF), particularly in the ventral tegmental area (VTA).[1][6][11] These proteins are vital for neuronal survival, growth, and synaptic plasticity. The upregulation of GDNF is thought to trigger a positive autoregulatory loop, contributing to the long-lasting anti-addictive effects of noribogaine.[1][12] This neurotrophic activity may help reverse the neuroadaptations associated with chronic drug use.[6] The signaling cascade involves the activation of the Ret receptor for GDNF and the TrkB receptor for BDNF, which in turn initiate downstream pathways like MAPK/ERK, PLCγ, and PI3K.[11][13]

Pharmacokinetics

Clinical studies in healthy volunteers have provided initial data on the pharmacokinetic profile of noribogaine HCl.

| Parameter | Value | Notes |

| Absorption (Tmax) | 2-3 hours (oral)[4] | Rapidly absorbed following oral administration. |

| Elimination Half-life (t½) | 28-49 hours[4] | Demonstrates slow elimination, contributing to its long-lasting effects. |

| Volume of Distribution (Vd) | 1417-3086 L[4] | High, indicating extensive distribution into tissues. |

| Brain Penetration | High[2] | The compound is lipophilic and readily crosses the blood-brain barrier. |

Experimental Protocols

Synthesis of Noribogaine HCl from Ibogaine

The most common method for preparing noribogaine is through the O-demethylation of ibogaine.[14][15]

Methodology:

-

Reaction Setup: Ibogaine is dissolved in a dry, inert solvent such as 1,2-dichloroethane or methylene (B1212753) chloride under an argon or nitrogen atmosphere.[14][15]

-

Demethylation: A demethylating agent, typically boron tribromide (BBr₃), is added dropwise to the solution, often at a reduced temperature (0-5°C) to control the reaction rate. The mixture is then allowed to warm to room temperature or heated gently (e.g., 55°C) and stirred for 1-2 hours.[14] The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of methanol to neutralize excess BBr₃.[14]

-

Extraction and Isolation: The crude product is worked up using standard liquid-liquid extraction techniques, typically involving an organic solvent like ethyl acetate and washes with water or brine. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield crude noribogaine free base.

-

Purification: The crude free base is purified using column chromatography on silica gel.[15]

-

Salt Formation: The purified noribogaine free base is dissolved in a dry solvent like diethyl ether. A solution of hydrogen chloride in ether is then added, causing noribogaine HCl to precipitate as a white solid.[14]

-

Final Product: The precipitated salt is collected by filtration, washed with fresh dry ether, and dried under vacuum to yield pure noribogaine HCl.[14]

Radioligand Binding Assay for Opioid Receptors

This protocol provides a general framework for determining the binding affinity of noribogaine HCl at opioid receptors.[9][16]

Materials:

-

Membrane Preparations: Brain tissue (e.g., rat or bovine cerebral cortex) or cell lines expressing the opioid receptor of interest (e.g., CHO-hMOR).

-

Radioligands:

-

µ-opioid receptor: [³H]DAMGO

-

κ-opioid receptor: [³H]U69,593

-

δ-opioid receptor: [³H]DPDPE

-

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Naloxone (B1662785) (10 µM).

-

Test Compound: Noribogaine HCl dissolved in assay buffer across a range of concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Incubation: In assay tubes, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of noribogaine HCl (or buffer for total binding, or naloxone for non-specific binding).

-

Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the logarithm of the noribogaine concentration. Determine the IC50 value (the concentration of noribogaine that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Animal Model: Opioid Self-Administration

Animal models of drug self-administration are crucial for evaluating the anti-addictive potential of compounds like noribogaine.[17][18][19]

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.

Procedure:

-

Catheter Implantation: Rats are surgically implanted with intravenous (IV) catheters into the jugular vein.

-

Acquisition of Self-Administration: Following recovery, rats are placed in the operant chambers and trained to press a lever to receive an IV infusion of an opioid (e.g., morphine or heroin). Each infusion is typically paired with a cue (e.g., a light). Training continues until a stable baseline of responding is established.

-

Noribogaine Administration: Once a stable baseline is achieved, rats are administered a single dose of noribogaine HCl (e.g., 40 mg/kg, i.p.) or vehicle.[7]

-

Post-Treatment Testing: The rats are returned to the operant chambers daily, and their lever-pressing for the opioid is recorded. The effect of noribogaine is assessed by the reduction in opioid self-administration compared to the pre-treatment baseline and the vehicle-treated control group. The duration of this effect is monitored over several days or weeks.

Conclusion

Noribogaine HCl is a pharmacologically complex molecule with significant potential as a therapeutic agent for substance use disorders. Its unique mechanism, involving biased agonism at the kappa-opioid receptor and modulation of neurotrophic factor signaling, distinguishes it from traditional addiction therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility and underlying mechanisms of this promising compound. Continued investigation is warranted to fully characterize its safety and efficacy profile for clinical applications.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Noribogaine - Wikipedia [en.wikipedia.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Ascending-dose study of noribogaine in healthy volunteers: pharmacokinetics, pharmacodynamics, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]

- 7. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. ovid.com [ovid.com]

- 12. Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glial Cell Line-Derived Neurotrophic Factor Mediates the Desirable Actions of the Anti-Addiction Drug Ibogaine against Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. US8765737B1 - Methods and compositions for preparing and purifying noribogaine - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. Mechanisms of antiaddictive actions of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ibogaine and addiction in the animal model, a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Noribogaine: A Comprehensive Technical Guide to the Primary Active Metabolite of Ibogaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noribogaine (B1226712), the principal active metabolite of the psychoactive alkaloid ibogaine (B1199331), is emerging as a compound of significant interest in the field of addiction medicine and neuropharmacology. Following the administration of ibogaine, it is rapidly metabolized in the liver to noribogaine, which exhibits a distinct and prolonged pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of noribogaine, focusing on its metabolism, pharmacokinetics, pharmacodynamics, and the key experimental methodologies used to elucidate its mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of noribogaine and its therapeutic potential.

Introduction

Ibogaine, a naturally occurring psychoactive compound found in the West African shrub Tabernanthe iboga, has garnered attention for its purported anti-addictive properties. However, its clinical development has been hampered by safety concerns, including cardiac toxicity and neurotoxicity at high doses. Emerging evidence strongly suggests that many of the therapeutic effects of ibogaine, particularly its long-lasting impact on drug craving and withdrawal, are mediated by its primary active metabolite, noribogaine (12-hydroxyibogamine).[1][2] Unlike its parent compound, noribogaine displays a more favorable safety profile, lacking the tremorigenic effects associated with ibogaine.[3] This has positioned noribogaine as a promising candidate for the development of novel pharmacotherapies for substance use disorders.

Metabolism and Pharmacokinetics

Ibogaine undergoes significant first-pass metabolism in the liver, where it is O-demethylated to form noribogaine.[1][4] This biotransformation is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[2][4][5] Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in the rate of noribogaine formation, influencing both the efficacy and safety profile of ibogaine treatment.[4][6]

Noribogaine exhibits a significantly longer plasma half-life than ibogaine.[2][7] Following oral administration of ibogaine, plasma concentrations of noribogaine surpass those of the parent compound and are sustained for an extended period.[7] Noribogaine is highly lipophilic and readily crosses the blood-brain barrier, achieving significant concentrations in the central nervous system.[8]

Pharmacokinetic Parameters of Noribogaine

| Parameter | Value | Species | Route of Administration | Reference |

| Time to Peak Concentration (Tmax) | 2-3 hours | Human | Oral | [9] |

| Elimination Half-life (t½) | 24-50 hours | Human | Oral | [8][9] |

| Volume of Distribution (Vd) | 1417-3086 L | Human | Oral | [9] |

| Peak Plasma Concentration (Cmax) after 3 mg dose | 5.2 ng/mL | Human | Oral | [10] |

| Peak Plasma Concentration (Cmax) after 10 mg dose | 14.5 ng/mL | Human | Oral | [10] |

| Peak Plasma Concentration (Cmax) after 30 mg dose | 55.9 ng/mL | Human | Oral | [10] |

| Peak Plasma Concentration (Cmax) after 60 mg dose | 116 ng/mL | Human | Oral | [10] |

Pharmacodynamics

Noribogaine interacts with a wide range of neurotransmitter systems, contributing to its complex pharmacological profile. Its primary mechanisms of action are believed to involve its interactions with opioid receptors, serotonin (B10506) transporters, and neurotrophic factor signaling pathways.

Receptor Binding Affinities

Noribogaine displays a distinct receptor binding profile compared to ibogaine, with a notably higher affinity for opioid receptors.[1][11]

| Receptor/Transporter | Ligand | Binding Affinity (Ki) | Reference |

| Kappa-Opioid Receptor (KOR) | Noribogaine | 0.96 ± 0.08 µM | [11] |

| Ibogaine | 3.77 ± 0.81 µM | [11] | |

| Mu-Opioid Receptor (MOR) | Noribogaine | 2.66 ± 0.62 µM | [11] |

| Ibogaine | 11.04 ± 0.66 µM | [11] | |

| Delta-Opioid Receptor (DOR) | Noribogaine | 24.72 ± 2.26 µM | [11] |

| Ibogaine | > 100 µM | [11] | |

| Serotonin Transporter (SERT) | Noribogaine | Higher affinity than ibogaine | [12] |

| NMDA Receptor | Noribogaine | Weak antagonist | [8] |

| Ibogaine | Weak antagonist | [8] | |

| Sigma-2 Receptor | Noribogaine | No significant affinity | [8] |

| Ibogaine | Binds | [8] |

Signaling Pathways

Noribogaine acts as a biased agonist at the kappa-opioid receptor (KOR).[8][13] It preferentially activates the G-protein signaling pathway, which is associated with analgesia, while having a much lower efficacy at recruiting β-arrestin, a pathway linked to dysphoria and other adverse effects.[13] This biased agonism may contribute to the therapeutic effects of noribogaine while minimizing the negative side effects associated with non-biased KOR agonists.

Noribogaine has been shown to upregulate the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the ventral tegmental area (VTA), a key brain region in the reward pathway.[5] This increase in GDNF is thought to promote neuronal survival and plasticity, potentially reversing the neuroadaptations associated with chronic drug use and reducing drug-seeking behavior.

Key Experimental Protocols

The pharmacological characterization of noribogaine has been achieved through a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This technique is used to determine the binding affinity of noribogaine for various receptors and transporters.

-

Objective: To quantify the affinity (Ki) of noribogaine for a specific target protein.

-

Principle: The assay measures the ability of unlabeled noribogaine to compete with a radiolabeled ligand for binding to a receptor preparation.

-

General Protocol:

-

Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-U69,593 for KOR) and varying concentrations of unlabeled noribogaine.

-

Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of noribogaine. The concentration of noribogaine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

-

Objective: To assess the effect of noribogaine administration on the extracellular concentrations of neurotransmitters such as dopamine (B1211576) and serotonin in brain regions like the nucleus accumbens.

-

Principle: A microdialysis probe with a semi-permeable membrane is implanted into the target brain region. A physiological solution (perfusate) is slowly pumped through the probe, allowing neurotransmitters from the extracellular fluid to diffuse across the membrane into the perfusate. The collected dialysate is then analyzed.

-

General Protocol:

-

Probe Implantation: Surgically implant a guide cannula into the desired brain region (e.g., nucleus accumbens) of an anesthetized rat. After a recovery period, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after the administration of noribogaine (systemically or locally via reverse dialysis).

-

Neurochemical Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of noribogaine treatment to a vehicle control group.

-

Clinical Studies

Clinical research on noribogaine is still in its early stages, but initial studies have provided valuable insights into its safety, tolerability, and pharmacokinetics in humans.

Ascending-Dose Clinical Trial Workflow

Phase I clinical trials for noribogaine typically follow a single ascending-dose design to evaluate its safety and pharmacokinetic profile in healthy volunteers or a target patient population.[9][14]

Clinical Trial Dosage Information

| Study Population | Doses Administered | Route of Administration | Reference |

| Healthy Volunteers | 3, 10, 30, 60 mg | Oral | [9] |

| Opioid-Dependent Patients | 60, 120, 180 mg | Oral | [14] |

Conclusion

Noribogaine, as the primary active metabolite of ibogaine, presents a compelling profile for further investigation as a therapeutic agent for substance use disorders. Its prolonged pharmacokinetic profile, unique biased agonism at the kappa-opioid receptor, and its ability to modulate neurotrophic factor signaling pathways in key brain regions associated with addiction underscore its therapeutic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the mechanisms of action and clinical utility of noribogaine. Continued research into this promising molecule may pave the way for a new generation of safer and more effective treatments for addiction.

References

- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Ascending Single-Dose, Double-Blind, Placebo-Controlled Safety Study of Noribogaine in Opioid-Dependent Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ascending single-dose, double-blind, placebo-controlled safety study of noribogaine in opioid-dependent patients - OPEN Foundation [open-foundation.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GDNF-based therapies, GDNF-producing interneurons, and trophic support of the dopaminergic nigrostriatal pathway. Implications for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Ascending-dose study of noribogaine in healthy volunteers: pharmacokinetics, pharmacodynamics, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The GDNF/RET signaling pathway and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics of Noribogaine Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of noribogaine (B1226712), the principal active metabolite of ibogaine (B1199331), in various rodent models. Noribogaine is of significant interest for its potential therapeutic applications, particularly in the context of substance use disorders. Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for preclinical and clinical development. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological and experimental pathways.

Quantitative Pharmacokinetic Data

The following tables consolidate pharmacokinetic parameters of noribogaine from multiple studies in rodent models, facilitating a comparative analysis of its behavior under different experimental conditions.

Table 1: Pharmacokinetic Parameters of Noribogaine in Rats

| Species (Strain) | Dose (mg/kg) | Route of Administration | Tmax (hours) | Cmax (ng/mL or ng/g) | AUC | Half-life (t½) (hours) | Brain/Blood Ratio | Reference |

| Rat | 10 | Oral | 2 | 1727 (brain) | Not Reported | Not Reported | ~7.9 | [1][2][3] |

| Rat | 30 | Oral | 2 | 5795 (brain) | Not Reported | Not Reported | Not Reported | [1][3] |

| Rat | 40 | Intraperitoneal | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |

| Rat | 56 | Oral | 2 | 15117 (brain) | Not Reported | Not Reported | Not Reported | [1][3] |

| Rat | 100 | Oral | 2 | 17067 (brain) | Not Reported | Not Reported | Not Reported | [1][3][5] |

| Rat (Sprague-Dawley) | 25, 50, 100 | Oral (gavage) | ~2 | Not Reported | Not Reported | Not Reported | Not Reported | [6] |

| Rat (Wistar) | 1, 20 | Oral (gavage) | Not Reported | Higher at 6h vs 24h | Not Reported | Not Reported | Not Reported | [7] |

Table 2: Pharmacokinetic Parameters of Noribogaine in Mice

| Species (Strain) | Dose (mg/kg) | Route of Administration | Tmax (hours) | Cmax (ng/mL or ng/g) | AUC | Half-life (t½) (hours) | Brain/Blood Ratio | Reference |

| Mouse | Not Specified | Oral | Not Reported | Not Reported | Not Reported | Not Reported | 7±1 | [1][5] |

| Mouse (5-HT2A+/+ and 5-HT2A-/-) | 10, 40 | Intraperitoneal | ~0.5 | Not Reported | Not Reported | Not Reported | Not Reported | [8] |

Note: Data is compiled from various sources and methodologies may differ. Direct comparison should be made with caution. "Not Reported" indicates that the specific parameter was not found in the cited search results.

Experimental Protocols

The following section details the methodologies commonly employed in the pharmacokinetic evaluation of noribogaine in rodent models.

2.1. Animal Models

-

Species and Strain: Studies have predominantly utilized rats (e.g., Sprague-Dawley, Wistar) and mice.[4][6][7] The choice of strain can influence metabolic rates and other physiological parameters.

-

Housing and Acclimation: Standard laboratory conditions are maintained, typically with a 12-hour light/dark cycle and ad libitum access to food and water.[9] Animals are acclimated to the facility before experimentation.

2.2. Drug Formulation and Administration

-

Compound: Noribogaine hydrochloride is the salt form typically used.[10] Doses are often expressed as the free base, requiring a correction factor.[10]

-

Vehicle: The vehicle for noribogaine administration depends on the route. For oral gavage, a suspension in a vehicle like 0.5% Tween 80 in 5% dextrose and 1.5% methylcellulose (B11928114) is common.[10] For intraperitoneal injections, saline is often used.[9]

-

Routes of Administration:

-

Oral (p.o.): Gavage is a standard method for oral administration to ensure accurate dosing.[5][6][10] This route is relevant for predicting human oral bioavailability.

-

Intraperitoneal (i.p.): This route is also frequently used and can result in higher first-pass metabolism compared to subcutaneous injection.[9][10]

-

Intravenous (i.v.): While less common in the provided literature for noribogaine administration, it is used for comparative studies with its parent compound, ibogaine.[2]

-

2.3. Sample Collection

-

Blood Sampling: Blood is typically collected at various time points post-administration to construct a concentration-time curve.

-

Tissue Harvesting: For brain concentration analysis, animals are euthanized at specific time points, and brain tissue is rapidly excised, weighed, and processed.[1][3]

2.4. Bioanalytical Method

-

Sample Preparation: Plasma and brain homogenates are prepared for analysis. This often involves protein precipitation or liquid-liquid extraction to isolate the analyte.

-

Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of noribogaine in biological matrices due to its high sensitivity and specificity.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in noribogaine pharmacokinetic research.

Discussion and Conclusion

The pharmacokinetic profile of noribogaine in rodent models is characterized by high brain penetration, with a brain-to-blood ratio of approximately 7 to 7.9.[2][5] Following oral administration, peak brain concentrations are observed at around 2 hours in rats.[1][3] Noribogaine exhibits a notably longer half-life than its parent compound, ibogaine, which is thought to contribute significantly to the prolonged therapeutic effects observed after ibogaine administration.[4][11]

The experimental methodologies are relatively standard for preclinical pharmacokinetic studies. The choice of rodent species and strain, route of administration, and vehicle can all impact the resulting pharmacokinetic parameters. Therefore, careful consideration and clear reporting of these experimental details are paramount for the interpretation and comparison of data across studies.

The polypharmacology of noribogaine, including its action as a biased agonist at the kappa-opioid receptor, a serotonin reuptake inhibitor, and a weak NMDA receptor antagonist, presents a complex mechanism of action that is believed to underlie its anti-addictive properties.[2][12] Unlike ibogaine, noribogaine does not appear to induce tremors in rodents, suggesting a potentially more favorable safety profile.[2][4][6]

This technical guide provides a foundational understanding of noribogaine's pharmacokinetics in rodent models. Further research is warranted to fully elucidate its metabolic fate, transporter interactions, and the translation of these preclinical findings to human subjects. The data and protocols summarized herein should serve as a valuable resource for scientists and researchers in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ibogaine-like effects of noribogaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral noribogaine shows high brain uptake and anti-withdrawal effects not associated with place preference in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. itrlab.com [itrlab.com]

- 7. mdpi.com [mdpi.com]

- 8. 5-HT2A Receptor Knockout Mice Show Sex-Dependent Differences following Acute Noribogaine Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ibogaine Acute Administration in Rats Promotes Wakefulness, Long-Lasting REM Sleep Suppression, and a Distinctive Motor Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Noribogaine reduces nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Noribogaine - Wikipedia [en.wikipedia.org]

Noribogaine Hydrochloride: A Comprehensive Receptor Binding Affinity Profile

For Researchers, Scientists, and Drug Development Professionals

**Abstract

Noribogaine (B1226712), the principal active metabolite of the psychoactive alkaloid ibogaine (B1199331), is a compound of significant interest for its potential therapeutic applications in treating substance use disorders. Its complex pharmacological profile is central to its mechanism of action. This technical guide provides an in-depth overview of the receptor binding affinity of noribogaine hydrochloride. It consolidates quantitative binding data from various in vitro studies, details the experimental protocols used for these determinations, and illustrates key molecular interactions and pathways. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of novel therapeutics based on the noribogaine scaffold.

Introduction

Noribogaine (12-hydroxyibogamine) is the long-acting, primary psychoactive metabolite of ibogaine.[1][2] Following administration, ibogaine is O-demethylated by the cytochrome P450 2D6 enzyme to produce noribogaine, which readily crosses the blood-brain barrier and is thought to be a major contributor to the anti-addictive effects observed with ibogaine treatment.[2][3][4] Unlike its parent compound, noribogaine exhibits a distinct and complex polypharmacology.[1][5] Its interactions with multiple neurotransmitter systems, including opioid, serotonergic, and glutamatergic pathways, are key to its therapeutic potential.[6] This document synthesizes the available data on its receptor binding affinities (Ki), functional potencies (EC50), and inhibitory concentrations (IC50) to provide a comprehensive profile for the scientific community.

Quantitative Receptor Binding Affinity Data

The following tables summarize the in vitro binding affinities and functional data for this compound across various physiologically relevant molecular targets. Data are primarily derived from radioligand binding and functional assays.

Table 1: Opioid Receptor Binding and Functional Profile

Noribogaine demonstrates higher affinity for all three main opioid receptors compared to its parent compound, ibogaine.[7] It acts as a G-protein biased agonist at the kappa-opioid receptor (KOR) and a weak antagonist at the mu-opioid receptor (MOR).[1][3][4][8]

| Receptor Subtype | Assay Type | Ligand/Parameter | Value (nM) | Species/System | Reference(s) |

| Kappa (κ) | Radioligand Binding | Ki | 960 ± 80 | Bovine Cerebellum | [7] |

| GTPγS Binding | EC50 | 9,000 | Human (CHO-K1 cells) | [1][3][4] | |

| β-arrestin Recruitment | Efficacy | 12% (vs. Dynorphin A) | Human (CHO-K1 cells) | [1][3][4] | |

| β-arrestin Inhibition | IC50 | 1,000 | Human (CHO-K1 cells) | [3][4] | |

| Mu (μ) | Radioligand Binding | Ki | 2,660 ± 620 | Bovine Cerebellum | [7] |

| GTPγS Binding | Ke (antagonist) | 20,000 | Human (CHO-K1 cells) | [3][4][8] | |

| GTPγS Binding | Ke (antagonist) | 38,300 | Rat Thalamus | [9] | |

| β-arrestin Recruitment | Ke (antagonist) | 20,000 | Human (CHO-K1 cells) | [3][4] | |

| Delta (δ) | Radioligand Binding | Ki | 24,720 ± 2,260 | Bovine Cerebellum | [7] |

Note: Ki = Inhibitory constant; EC50 = Half-maximal effective concentration; IC50 = Half-maximal inhibitory concentration; Ke = Functional antagonist equilibrium constant.

Table 2: Monoamine Transporter Binding Profile

A primary action of noribogaine is its potent inhibition of the serotonin (B10506) transporter (SERT), while having a much lower affinity for the dopamine (B1211576) transporter (DAT).[10]

| Transporter | Assay Type | Ligand/Parameter | Value (nM) | Species/System | Reference(s) |

| Serotonin (SERT) | Radioligand Binding | Ki | ~50 - 300 | Not Specified | [11] |

| Uptake Inhibition | IC50 | ~50 - 300 | Not Specified | [11] | |

| Dopamine (DAT) | Radioligand Binding | Ki | ~2,500 - 15,000 | Not Specified | [10] |

Table 3: Ion Channel and Other Receptor Binding Profiles

Noribogaine also interacts with ion channels, most notably the NMDA receptor, though with lower affinity than its other primary targets.[1]

| Receptor/Channel | Assay Type | Ligand/Parameter | Value (nM) | Species/System | Reference(s) |

| NMDA Receptor | Radioligand Binding | Ki (weak) | >10,000 | Not Specified | [1] |

Experimental Protocols

The data presented above are primarily generated using two key experimental methodologies: competitive radioligand binding assays and functional GTPγS binding assays.

Competitive Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a test compound (noribogaine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[12][13]

a) Membrane Preparation:

-

Target tissue (e.g., bovine cerebellum) or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[14]

-

The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[14]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[14] Protein concentration is determined using a standard method like the BCA assay.[14]

b) Binding Reaction:

-

The assay is conducted in a 96-well plate format.[14]

-

Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]U-69593 for KOR), and varying concentrations of the unlabeled competing compound (noribogaine).[12]

-

Plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[14]

c) Separation and Quantification:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[12][14]

-

Unbound radioligand is washed away with ice-cold buffer.[14]

-

The radioactivity trapped on the filters is counted using a scintillation counter.[14]

d) Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from total binding.

-

The data are plotted as percent specific binding versus the log concentration of noribogaine to generate an inhibition curve.

-

The IC50 value is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]

[35S]GTPγS Functional Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.[15][16]

a) Membrane and Reagent Preparation:

-

Cell membranes expressing the GPCR of interest (e.g., MOR or KOR) are prepared as described above.[17]

-

An assay buffer is prepared containing components like HEPES, MgCl2, NaCl, and GDP to maintain basal (inactive) G-protein state.[17]

b) Assay Reaction:

-

In a 96-well plate, cell membranes are incubated with varying concentrations of the test compound (noribogaine).[17]

-

To measure agonist activity, [35S]GTPγS is added, and the plate is incubated to allow for nucleotide exchange on activated G-proteins.[17]

-

To measure antagonist activity, the test compound is pre-incubated with the membranes before the addition of a known agonist and [35S]GTPγS.[18]

c) Separation and Quantification:

-

The reaction is stopped by filtration, trapping the membranes with bound [35S]GTPγS.[17]

-

Radioactivity is quantified via scintillation counting.[17]

d) Data Analysis:

-

For agonist activity, data are plotted as [35S]GTPγS binding versus log agonist concentration to determine potency (EC50) and efficacy (Emax) relative to a standard agonist.[16]

-

For antagonist activity, inhibition curves are generated to determine the IC50, which can be used to calculate a functional antagonist constant (Ke).[9][19]

Visualized Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental and signaling concepts relevant to noribogaine's pharmacology.

Conclusion

The pharmacological profile of this compound is characterized by a complex interplay of activities at multiple molecular targets. Its primary actions appear to be G-protein biased agonism at the kappa-opioid receptor and potent inhibition of the serotonin transporter.[1] It also functions as a weak mu-opioid receptor antagonist and NMDA receptor antagonist.[1][3][4] This unique polypharmacological signature likely underlies its reported ability to attenuate symptoms of opioid withdrawal, reduce drug craving, and improve mood.[10] The data and methodologies compiled in this guide offer a foundational resource for further preclinical and clinical research aimed at harnessing the therapeutic potential of noribogaine for the treatment of substance use disorders and other neuropsychiatric conditions.

References

- 1. Noribogaine - Wikipedia [en.wikipedia.org]

- 2. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 3. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [scholarship.miami.edu]

- 5. researchgate.net [researchgate.net]

- 6. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.nova.edu [scholars.nova.edu]

- 9. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]

- 10. Identification of a primary metabolite of ibogaine that targets serotonin transporters and elevates serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. benchchem.com [benchchem.com]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]

12-Hydroxyibogamine: A Comprehensive Technical Guide on its Discovery, History, and Core Pharmacology

Introduction

12-hydroxyibogamine (B1252449), also known as noribogaine, is the primary and biologically active metabolite of ibogaine (B1199331), a psychoactive indole (B1671886) alkaloid isolated from the West African shrub Tabernanthe iboga.[1][2] While ibogaine itself has a long history of traditional use and has been investigated for its potential anti-addictive properties, the discovery of 12-hydroxyibogamine has been pivotal in understanding the prolonged pharmacological effects observed after ibogaine administration.[3][4] This technical guide provides an in-depth overview of the discovery, history, and core pharmacological characteristics of 12-hydroxyibogamine, tailored for researchers, scientists, and drug development professionals.

Discovery and Metabolic Pathway

The journey to understanding 12-hydroxyibogamine began with investigations into the metabolism of its parent compound, ibogaine. It was discovered that upon oral administration, ibogaine undergoes extensive first-pass metabolism, primarily through O-demethylation, to form 12-hydroxyibogamine.[1][5][6] This conversion is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme located in the gut wall and liver.[1][2][5] The significant inter-individual variability in the activity of the CYP2D6 enzyme, owing to genetic polymorphisms, can lead to considerable differences in the pharmacokinetic profiles of both ibogaine and 12-hydroxyibogamine.[2][5]

The metabolic conversion of ibogaine to its active metabolite is a critical aspect of its pharmacology. While ibogaine is cleared relatively quickly from the bloodstream, 12-hydroxyibogamine has a significantly longer elimination half-life, leading to its prolonged presence in the body and contributing to the sustained therapeutic effects reported in some studies.[2][3][7]

Caption: Metabolic pathway of ibogaine to 12-hydroxyibogamine.

Pharmacological Profile

12-hydroxyibogamine exhibits a distinct pharmacological profile that is similar but not identical to its parent compound, ibogaine.[6][8] Its actions are mediated through interactions with multiple neurotransmitter systems.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in characterizing the potency and selectivity of 12-hydroxyibogamine at various central nervous system targets. The binding affinities (Ki) for both 12-hydroxyibogamine and ibogaine are summarized in the table below.

| Target | 12-Hydroxyibogamine (Ki, µM) | Ibogaine (Ki, µM) | Notes |

| Serotonin (B10506) Transporter (5-HTT) | 12-hydroxyibogamine is significantly more potent at the 5-HT transporter.[9] | ||

| - Cocaine Recognition Site | High Potency | High Potency | Both compounds show high potency, with 12-hydroxyibogamine being more potent.[6][8] |

| Dopamine Transporter (DAT) | Equipotent to Ibogaine | Equipotent to 12-Hydroxyibogamine | Both compounds have similar potency at the DAT.[6][8][9] |

| NMDA Receptor | Lower Affinity than Ibogaine | 4-6 fold more potent than 12-hydroxyibogamine | Both are non-competitive antagonists at the MK-801 binding site.[8][10][11] |

| Kappa-Opioid Receptor (KOR) | Higher Affinity than Ibogaine | Lower Affinity than 12-Hydroxyibogamine | The metabolite shows a higher affinity for the kappa-1 receptor.[6][8] |

| Mu-Opioid Receptor (MOR) | Weak Affinity | ~0.130 µM (high-affinity site) | Ibogaine acts as an agonist at the mu-opioid receptor.[12] |

| Vesicular Monoamine Transporter (VMAT) | Equipotent to Ibogaine | Equipotent to 12-Hydroxyibogamine | Both compounds demonstrate similar potency.[6][8] |

| 5-HT2A Receptor | 34.5 µM | 92.5 µM | Both compounds show micromolar affinity.[13] |

Pharmacokinetics

The pharmacokinetic profiles of ibogaine and its primary metabolite differ significantly, which is crucial for understanding their therapeutic potential and safety.

| Parameter | 12-Hydroxyibogamine (Noribogaine) | Ibogaine | Species | Notes |

| Half-life (t½) | 28-49 hours | 2-6 hours | Human | Noribogaine has a substantially longer half-life.[2] |

| Peak Plasma Concentration (Cmax) | Occurs 2-3 hours after oral dosing | Occurs 2-3 hours after oral dosing | Human | Similar time to reach peak concentration for both.[2] |

| Clearance (CL) | Slower clearance compared to ibogaine | Highly variable, dependent on CYP2D6 activity | Human | Ibogaine clearance is strongly influenced by genetics.[2] |

| Volume of Distribution (Vd) | High | High (1417-3086 L, apparent) | Human | Both compounds are widely distributed in the body.[2] |

Key Signaling Pathways and Downstream Effects

The pharmacological actions of 12-hydroxyibogamine are complex, involving multiple neurotransmitter systems. A primary mechanism is its interaction with the serotonin transporter, leading to an elevation of extracellular serotonin levels.[6][9] This may contribute to mood elevation and a reduction in drug craving.[6][9] Additionally, its activity at the NMDA receptor and opioid receptors likely plays a role in its potential anti-addictive properties.[10][11]

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Ibogaine: complex pharmacokinetics, concerns for safety, and preliminary efficacy measures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IL114726A - Pharmaceutical compositions containing 12-hydroxyibogamine or an ester thereof for treatment of craving for and dependency on chemical substances and withdrawal symptoms and the novel esters of 12-hydroxyibogamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Noribogaine (12-hydroxyibogamine): a biologically active metabolite of the antiaddictive drug ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological screen for activities of 12-hydroxyibogamine: a primary metabolite of the indole alkaloid ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a primary metabolite of ibogaine that targets serotonin transporters and elevates serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Properties of ibogaine and its principal metabolite (12-hydroxyibogamine) at the MK-801 binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 12. High affinity ibogaine binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Behavioral and biochemical evidence for a nonessential 5-HT2A component of the ibogaine-induced discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

Noribogaine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noribogaine (B1226712), the primary active metabolite of the psychoactive compound ibogaine, has garnered significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. As a key molecule in drug development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the available data on the solubility and stability of noribogaine hydrochloride. It is designed to be a valuable resource for researchers and formulation scientists, offering quantitative data, detailed experimental protocols, and insights into its molecular interactions. While comprehensive data on certain parameters remain proprietary, this guide consolidates the current publicly available knowledge to support ongoing research and development efforts.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound's solubility has been characterized in various solvent systems. The hydrochloride salt form is known to improve both solubility and stability.[1]

Solubility in Various Solvents

A study of the polymorphic Form A of this compound provides the following approximate ambient-temperature solubility data:

| Solvent System | Solubility (mg/mL) |

| Acetone | <1 |

| Acetone:Water (50:50) | 11 |

| Acetonitrile (ACN) | <1 |

| ACN:Water (80:20) | 9 |

| Chloroform | <1 |

| Chloroform:Ethanol (50:50) | <1 |

| p-Dioxane | <1 |

| Ethyl Acetate (EtOAc) | <1 |

| Ethanol (EtOH) | <1 |

| Methanol (MeOH) | 2 |

| MeOH:Tetrahydrofuran (50:50) | 1 |

| 2,2,2-Trifluoroethanol (TFE):Water (50:50) | 10 |

| Tetrahydrofuran (THF) | <1 |

| Water | <4[2][3] |

| Saline | 32[4] |

| Dimethyl Sulfoxide (DMSO) | 1-10 (sparingly soluble)[5][6][7] |

Note: The solubility in water was noted as a clear solution with a very small amount of fine solids in suspension after stirring for approximately 24 hours.[2][3]

pH-Dependent Solubility

Currently, a comprehensive public dataset on the pH-solubility profile of this compound is not available. However, as an ionizable compound, its aqueous solubility is expected to be pH-dependent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the equilibrium solubility of this compound based on the widely accepted shake-flask method.

Figure 1: Workflow for Shake-Flask Solubility Determination.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

-